molecular formula C12H14O B1603468 2,5,6-Trimethyl-2,3-dihydro-1H-inden-1-one CAS No. 89044-51-9

2,5,6-Trimethyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B1603468
CAS No.: 89044-51-9
M. Wt: 174.24 g/mol
InChI Key: BQJNORNRCBKRFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5,6-Trimethyl-2,3-dihydro-1H-inden-1-one is an organic compound . It is a derivative of 1H-Inden-1-one, 2,3-dihydro- . The molecular formula of this compound is C12H14O .


Molecular Structure Analysis

The molecular structure of this compound consists of a fused ring system with a ketone functional group . The molecular weight of this compound is 174.24 .

Properties

89044-51-9

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

2,5,6-trimethyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C12H14O/c1-7-4-10-5-9(3)12(13)11(10)6-8(7)2/h4,6,9H,5H2,1-3H3

InChI Key

BQJNORNRCBKRFK-UHFFFAOYSA-N

SMILES

CC1CC2=C(C1=O)C=C(C(=C2)C)C

Canonical SMILES

CC1CC2=C(C1=O)C=C(C(=C2)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 557 g (4.2 mol) AlCl3 in 500 ml of CH2Cl2 362 g (1.58 mol) of 2-bromo-2-methylpropanoyl bromide was added dropwise with vigorous stirring over 15 min at 0° C. This mixture was stirred for 45 min at this temperature; then, a solution of 167 g (1.58 mol) of o-xylene in 200 ml of CH2Cl2 was added dropwise. The mixture was slowly warmed to ambient temperature, stirred additionally overnight, and then poured onto 2000 cm3 of ice. The organic layer was separated, and the aqueous layer was extracted with 3×500 ml of CH2Cl2. The combined extract was dried over MgSO4 and evaporated to dryness. Fractional distillation gave a yellowish mixture of the title indanones, b.p. 143-148° C./7 mm Hg. This mixture was recrystallized from 800 ml of n-hexane. Crystals of 2,5,6-trimethylindan-1-one precipitated at −30° C. were filtered off, washed with 2×40 ml of cold n-hexane, and dried in vacuum. Yield 57.8 g (21%) of 2,5,6-trimethylindan-1-one.
Name
Quantity
557 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
167 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
2000 mL
Type
reactant
Reaction Step Three
[Compound]
Name
indanones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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